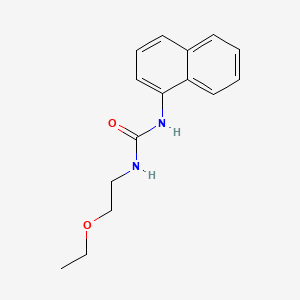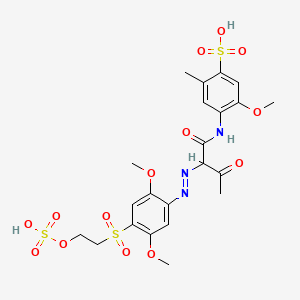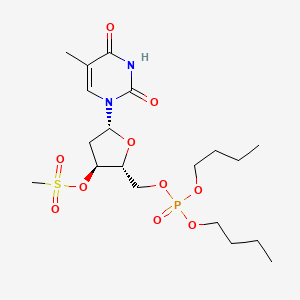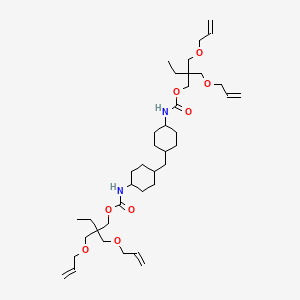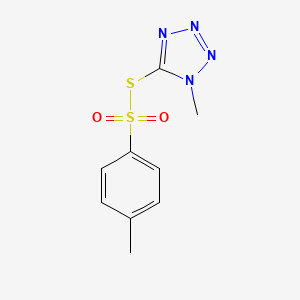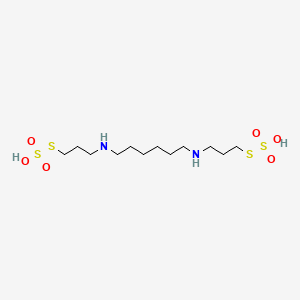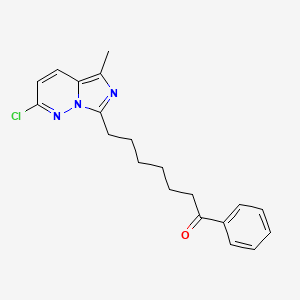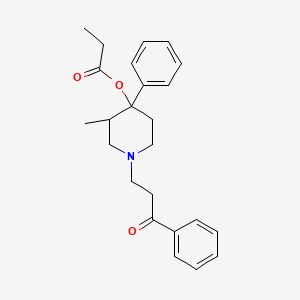![molecular formula C13H12N4O2 B12791029 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione CAS No. 133627-23-3](/img/structure/B12791029.png)
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing ethyl and tetrazatricyclic moieties under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the cyclization process, along with specific temperature and pressure conditions to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor chemicals are mixed and reacted under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity and yield. Industrial methods focus on maximizing efficiency and minimizing costs while ensuring the safety and environmental compliance of the production process.
化学反応の分析
Types of Reactions
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids, and specific catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the original compound.
科学的研究の応用
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and advanced composites.
作用機序
The mechanism by which 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-ethyl-7-(phenylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione
- 5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Uniqueness
Compared to similar compounds, 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione stands out due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
133627-23-3 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione |
InChI |
InChI=1S/C13H12N4O2/c1-2-17-11-8(4-3-6-14-11)13(19)16-10-9(18)5-7-15-12(10)17/h3-7H,2H2,1H3,(H,15,18)(H,16,19) |
InChIキー |
RXVDMYVTIXBBQR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)C=CN2)NC(=O)C3=C1N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



